6-chloro-8-(chloromethyl)-4-oxo-4H-chromene-3-carbaldehyde
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Overview
Description
6-chloro-8-(chloromethyl)-4-oxo-4H-chromene-3-carbaldehyde is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of chloro, chloromethyl, and aldehyde functional groups attached to a chromene core, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-8-(chloromethyl)-4-oxo-4H-chromene-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the chlorination of 4-oxo-4H-chromene-3-carbaldehyde followed by the introduction of a chloromethyl group. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-8-(chloromethyl)-4-oxo-4H-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and chloromethyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 6-chloro-8-(chloromethyl)-4-oxo-4H-chromene-3-carboxylic acid.
Reduction: 6-chloro-8-(chloromethyl)-4-oxo-4H-chromene-3-methanol.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-8-(chloromethyl)-4-oxo-4H-chromene-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-8-(chloromethyl)-4-oxo-4H-chromene-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The chloro and chloromethyl groups enhance the compound’s reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
6-chloro-4-oxo-4H-chromene-3-carbaldehyde: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
8-chloromethyl-4-oxo-4H-chromene-3-carbaldehyde: Lacks the chloro group, affecting its overall reactivity and biological activity.
4-oxo-4H-chromene-3-carbaldehyde: Lacks both chloro and chloromethyl groups, significantly altering its chemical properties and applications.
Uniqueness
6-chloro-8-(chloromethyl)-4-oxo-4H-chromene-3-carbaldehyde is unique due to the presence of both chloro and chloromethyl groups, which enhance its reactivity and versatility in organic synthesis
Properties
IUPAC Name |
6-chloro-8-(chloromethyl)-4-oxochromene-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2O3/c12-3-6-1-8(13)2-9-10(15)7(4-14)5-16-11(6)9/h1-2,4-5H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGQLPPZMXSTNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1CCl)OC=C(C2=O)C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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